tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate
Description
“tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate” is a nitrogen-containing heterocyclic compound featuring an azetidine core substituted with a tertiary butyl carbamate group and a dimethylaminoethylamine side chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for the azetidine ring, enabling selective functionalization during synthetic workflows .
Properties
CAS No. |
887581-43-3 |
|---|---|
Molecular Formula |
C12H25N3O2 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)13-6-7-14(4)5/h10,13H,6-9H2,1-5H3 |
InChI Key |
UOYANQXTSKHUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
2.1. Ester Hydrolysis
The tert-butyl ester can undergo hydrolysis to yield the corresponding carboxylic acid. While no direct data is available for this compound, analogous azetidine carboxylate esters (e.g., tert-butyl 3-aminoazetidine-1-carboxylate) typically hydrolyze under acidic or enzymatic conditions to produce zwitterionic intermediates .
2.2. Amino Group Functionalization
The dimethylaminoethyl moiety enables:
-
Alkylation/Acylation : Secondary amine groups react with alkyl halides or acylating agents (e.g., EDCI/HOBT coupling reagents) to form amides or quaternary ammonium salts .
-
Nucleophilic Substitution : The ethylamine chain may participate in substitution reactions, though steric hindrance from the dimethylamino group could limit reactivity.
2.3. Azetidine Ring Reactions
The azetidine ring’s strain makes it reactive toward:
-
Ring-Opening via Nucleophilic Attack : Potential targets include electrophilic reagents (e.g., halides, epoxides) attacking the nitrogen or adjacent carbons .
-
Diastereoselective α-Alkylation : Similar to azetidine-2-carboxylate derivatives, α-alkylation via N-borane complexes could introduce substituents at the α-position .
Analytical Techniques for Reaction Monitoring
Reactions involving this compound are typically monitored using:
Comparative Reaction Data
Mechanistic Insights
The dimethylaminoethyl group’s steric bulk may influence reactivity, potentially directing reactions toward less hindered sites (e.g., the tert-butyl ester). The azetidine ring’s electronic environment could favor electrophilic attack at the nitrogen or adjacent carbons, depending on reaction conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds, including tert-butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate, may exhibit significant antimicrobial properties. Preliminary studies have shown that modifications to the azetidine structure can enhance activity against both gram-positive and gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) in the range of 1–8 µM against antibiotic-resistant strains .
Anticancer Potential
Emerging evidence suggests that compounds similar to this compound may possess anticancer properties. These compounds may influence apoptotic pathways and mitochondrial function in cancer cells, providing a basis for further exploration in cancer therapy .
Transglutaminase Inhibition
A notable application of this compound is its potential as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions such as celiac disease and Huntington’s disease. Inhibition of TG2 could lead to reduced deamidation of gluten peptides, which is significant for managing celiac disease .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Starting Material : Tert-butyl 3-aminocaprolactam is often used as the precursor.
- Alkylation : The precursor undergoes alkylation with 2-(dimethylamino)ethyl bromide to form the desired product.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography .
Case Study 1: Inhibition of Transglutaminase Activity
A study explored the structure-activity relationship (SAR) of various azetidine derivatives, including this compound. The findings indicated that specific modifications could significantly enhance selectivity for TG2 over other transglutaminases, reducing off-target effects.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on derivatives of azetidine compounds against antibiotic-resistant strains. Results showed that certain modifications led to MIC values indicating promising antimicrobial efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate is not well-understood. its reactivity can be attributed to the presence of the azetidine ring and the dimethylamino group. These functional groups can interact with various molecular targets, potentially leading to biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Polarity: The dimethylaminoethylamino group increases basicity and water solubility compared to bromoethyl or ethoxycarbonylmethyl substituents.
- Reactivity: Bromoethyl derivatives (e.g., CAS 1420859-80-8) are more reactive toward nucleophilic substitution than morpholino or hydroxyethyl analogs .
Key Observations :
- Catalyst Impact : DBU-driven aza-Michael additions (as in ) yield higher purity (83%) compared to Na₂CO₃-mediated alkylations (35% yield) .
- Substituent Complexity : Bulky or electron-withdrawing groups (e.g., bromoethyl) may reduce yields due to steric hindrance or side reactions.
Physicochemical Properties
Critical physicochemical parameters are compared below:
Key Observations :
- LogP: The dimethylaminoethylamino group increases lipophilicity compared to hydroxyethyl analogs.
- Solubility : Hydroxyethyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring functionalization and carbamate protection. To optimize efficiency, researchers should employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states. This approach reduces trial-and-error experimentation and identifies optimal conditions for coupling steps, such as temperature, solvent polarity, and catalyst selection. For example, ICReDD’s integrated computational-experimental framework accelerates reaction design by narrowing experimental parameters .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for azetidine protons (δ ~3.5–4.5 ppm) and tert-butyl groups (δ ~1.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₂₈N₃O₂⁺ requires m/z 294.2125).
- HPLC/GC-MS : Assess purity (>98%) and detect byproducts. Cross-validate with PubChem-derived canonical SMILES and InChI keys .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a versatile intermediate for:
- Drug Discovery : Functionalization of the azetidine ring enables synthesis of bioactive molecules targeting GPCRs or kinases.
- Protecting Group Strategies : The tert-butyl carbamate group stabilizes reactive amines during multi-step syntheses.
- Structure-Activity Relationship (SAR) Studies : Modifications to the dimethylaminoethyl side chain can probe steric and electronic effects .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and optimizing synthesis conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction energetics, such as activation barriers for azetidine ring opening or carbamate formation. Machine learning algorithms (e.g., Bayesian optimization) integrate experimental data to refine solvent selection, catalyst loading, and reaction time. ICReDD’s feedback loop between computation and experiment minimizes resource-intensive screening .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-NMR Correlation : Combine ¹H-¹³C HSQC and NOESY to resolve overlapping signals in the azetidine region.
- X-ray Crystallography : Resolve ambiguous NOE interactions by crystallizing derivatives (e.g., HCl salts).
- Theoretical Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Key challenges include:
- Reactor Design : Ensure uniform mixing and temperature control to prevent racemization (e.g., continuous flow reactors for exothermic steps).
- Catalyst Degradation : Monitor Pd or Ru catalysts via in situ IR spectroscopy to maintain enantiomeric excess.
- Process Control : Use PAT (Process Analytical Technology) tools like inline FTIR to track intermediates .
Q. How can researchers analyze degradation products under accelerated stability testing conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify hydrolyzed products (e.g., azetidine ring cleavage) or oxidation byproducts (e.g., N-oxide formation).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and degradation pathways under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
